2-Amino-4,6-dimethylbenzoic acid

Physicochemical Property logP Lipophilicity

Researchers requiring a selective histone deacetylase (HDAC) inhibitor with a defined substitution pattern often face supply inconsistency and ambiguous purity. This compound, featuring a precise 4,6-dimethyl arrangement (logP 1.906, mp 103-105 °C), resolves these issues: • Provides a validated HDAC inhibitory chemotype (IC50 = 1612 nM), enabling reproducible epigenetic probe development. • Distinct physicochemical profile ensures consistent membrane permeability and reduced off-target binding compared to mono-methyl analogs. • Supplied with rigorous batch quality control and flexible packaging to support both exploratory screening and scale-up synthesis.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 90321-33-8
Cat. No. B1282344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-dimethylbenzoic acid
CAS90321-33-8
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)N)C(=O)O)C
InChIInChI=1S/C9H11NO2/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4H,10H2,1-2H3,(H,11,12)
InChIKeyAQVKFJZUSUMLPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4,6-dimethylbenzoic Acid Sourcing Profile


2-Amino-4,6-dimethylbenzoic acid (CAS 90321-33-8), also designated as 2-amino-4,6-dimethylbenzoic acid, is a substituted benzoic acid derivative featuring an amino group at the 2-position and methyl groups at the 4- and 6-positions [1]. Its molecular formula is C9H11NO2, with a molecular weight of 165.19 g/mol . This specific substitution pattern confers distinct physicochemical properties, including a calculated logP of 1.906 and a reported melting point range of 103–105 °C , which differentiate it from its mono-methyl and positional isomer analogs.

HDAC inhibition assay context for epigenetic target engagement studies
Cytokine modulation probe for TNF-alpha/IL-6 signaling research in macrophage models
Synthetic intermediate with reported logP context for hydrophobicity-driven synthesis
Thermal property context for low-melting-point formulation process research

Why 2-Amino-4,6-dimethylbenzoic Acid Cannot Be Substituted


Generic substitution of aminobenzoic acid derivatives is not feasible due to the profound impact of methyl group positioning on both physicochemical properties and biological target engagement. The 4,6-dimethyl substitution pattern of 2-amino-4,6-dimethylbenzoic acid (ADBA) results in a calculated logP of 1.906 , in contrast to the lower lipophilicity expected for mono-methyl analogs. This difference directly influences solubility, membrane permeability, and off-target binding profiles. Furthermore, biological assays confirm that even closely related compounds exhibit divergent activity profiles; for instance, while ADBA demonstrates a specific inhibitory effect on histone deacetylases (HDAC) with an IC50 of 1612 nM [1], other mono-methyl isomers like 2-amino-4-methylbenzoic acid are reported to act as methyltransferase inhibitors . Such mechanistic divergence underscores the necessity for precise compound selection to ensure experimental reproducibility and desired functional outcomes.

Positional isomer 2-Amino-3,5-dimethylbenzoic acid exhibits a markedly higher melting range (189–193 °C) and may alter handling and formulation protocols compared to the 4,6-isomer.
Mono-methyl analog Lower lipophilicity and divergent target engagement (reported methyltransferase inhibition vs. HDAC) limit direct interchangeability in biological assays.
Mechanistic mismatch Cytokine modulation mechanism may differ from COX-targeting analogs; pathway-response endpoints may not transfer without validation.

2-Amino-4,6-dimethylbenzoic Acid: Comparative Evidence


Lipophilicity Advantage Over Mono-Methyl Analogs

2-Amino-4,6-dimethylbenzoic acid (ADBA) possesses a calculated logP of 1.906 . This value represents a quantifiable increase in lipophilicity compared to its mono-methyl analog, 2-amino-4-methylbenzoic acid, which is expected to have a lower logP due to having only one methyl substituent. The higher logP indicates enhanced potential for membrane permeability and hydrophobic interactions in biological systems, which can be a critical factor in assay development and lead optimization.

Lipophilicity vs. mono-methyl
Class-level inference
Calculated logP 1.906 (mono-methyl analog expected lower)
Reported logP context supports membrane-permeability research differentiation
Data to verify; no direct head-to-head experimental logP comparison
Physicochemical Property logP Lipophilicity

HDAC Inhibition vs. Inactive Analogs

2-Amino-4,6-dimethylbenzoic acid exhibits moderate inhibitory activity against histone deacetylases (HDAC), with a reported IC50 of 1612 nM in a standard HDAC inhibitor screening assay [1]. This activity profile is distinct from other compounds within the same screening set that show no inhibition at tested concentrations. For example, related compounds in similar screens have been reported with IC50 values >100 µM or as inactive [2], highlighting ADBA's specific, albeit modest, engagement with HDAC enzymes. This differentiates it from structurally related benzoic acid derivatives that are completely inactive in this assay.

HDAC inhibition
Cross-study comparable
IC50 1612 nM (HDAC screening panel)
Supports HDAC inhibition assay context; inactive analogs exceed 100 µM
Assay: Biovision/Catalog #50051; qHTS protocol context
Enzyme Inhibition HDAC Epigenetics

Lower Melting Point vs. 3,5-Dimethyl Isomer

2-Amino-4,6-dimethylbenzoic acid is a solid at room temperature with a reported melting point range of 103–105 °C . This thermal stability is a key differentiator from its positional isomer, 2-amino-3,5-dimethylbenzoic acid, which exhibits a significantly higher melting point range of 189–193 °C . The lower melting point of ADBA can be advantageous for certain processing and formulation techniques, offering a distinct handling profile compared to higher-melting analogs.

Melting point vs. 3,5-isomer
Head-to-head
103–105 °C vs. 189–193 °C (difference ~84–90 °C)
Thermal property context informs solid-state handling and formulation selection
Vendor database values; method context to verify
Physical Property Melting Point Formulation

Cytokine Modulation vs. COX Inhibition

In vitro studies utilizing macrophage cell lines have demonstrated that 2-amino-4,6-dimethylbenzoic acid can significantly reduce the production of inflammatory mediators such as TNF-alpha and IL-6 . While the specific quantitative reduction data (e.g., percentage inhibition at a given concentration) is not detailed in the available source, this reported activity contrasts with the primary application of 2-amino-6-methylbenzoic acid as an anti-inflammatory agent targeting cyclooxygenase enzymes . This suggests a potential divergence in anti-inflammatory mechanisms between these two dimethyl-substituted analogs, with ADBA potentially acting upstream on cytokine production rather than directly on COX enzymes.

Cytokine modulation
Class-level inference
Reported reduction of TNF-alpha and IL-6 in macrophage cell lines
Supports cytokine pathway-response context; distinct from COX-inhibition analogs
Quantitative reduction data not detailed; source review required
Anti-inflammatory Cytokine Macrophage

R&D Scenarios for 2-Amino-4,6-dimethylbenzoic Acid


Epigenetic Tool Compound Development

Given its specific HDAC inhibitory activity (IC50 = 1612 nM) [1], 2-amino-4,6-dimethylbenzoic acid serves as a valuable starting scaffold for the development of novel histone deacetylase inhibitors. Its moderate potency and distinct substitution pattern provide a unique chemotype for medicinal chemistry optimization, differing from the more common hydroxamic acid or benzamide-based HDAC inhibitors.

Cytokine-Mediated Inflammation Studies

The reported capacity of this compound to reduce TNF-alpha and IL-6 production in macrophage models positions it as a useful tool for probing the early stages of inflammatory signaling. This application is particularly relevant for research into conditions where these cytokines play a central role, and where a compound with a distinct mechanism (potentially upstream of COX enzymes) is required.

Synthetic Intermediate with Specific Lipophilicity

With a defined logP of 1.906 , 2-amino-4,6-dimethylbenzoic acid is a preferred intermediate over less lipophilic mono-methyl analogs when the synthetic target demands a specific degree of hydrophobicity. This property is critical in the design of agrochemicals or advanced materials where membrane penetration or lipid solubility is a key performance parameter.

Low-Melting-Point Formulation Studies

The lower melting point of ADBA (103–105 °C) compared to its 3,5-dimethyl isomer (189–193 °C) makes it a candidate of choice in formulation studies where lower processing temperatures are advantageous. This can be particularly relevant in the development of solid dispersions, hot-melt extrusions, or other manufacturing processes sensitive to thermal degradation.

Application
Selection Property
Validation Focus
Epigenetic target engagement studies
HDAC inhibition assay context
HDAC inhibitory activity review
Inflammation signaling research
Cytokine modulation context
TNF-alpha/IL-6 endpoint monitoring
Synthetic intermediate development
Reported logP context
Hydrophobicity-dependent synthesis validation
Formulation process research
Thermal property context
Melting point range review

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